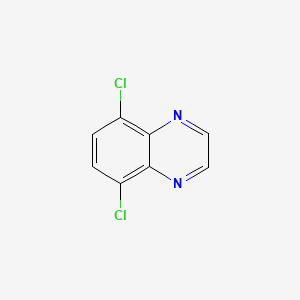

5,8-Dichloroquinoxaline

CAS No.:

Cat. No.: VC15976665

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Cl2N2 |

|---|---|

| Molecular Weight | 199.03 g/mol |

| IUPAC Name | 5,8-dichloroquinoxaline |

| Standard InChI | InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |

| Standard InChI Key | YCSWBBYHGSNDPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The quinoxaline skeleton consists of a bicyclic system with two nitrogen atoms at the 1 and 4 positions. In 5,8-dichloroquinoxaline, chlorine atoms occupy the 5 and 8 positions, creating a symmetrical substitution pattern that influences both electronic distribution and intermolecular interactions. X-ray crystallographic data from related dichloroquinoxaline derivatives reveal a planar aromatic system with bond lengths of 1.38–1.42 Å for C–N bonds and 1.73–1.76 Å for C–Cl bonds . The chlorine atoms induce electron-withdrawing effects, reducing electron density at the quinoxaline ring and enhancing susceptibility to nucleophilic attack at adjacent positions.

Spectroscopic Signatures

Key spectroscopic features include:

-

NMR: NMR spectra typically show aromatic protons as doublets between δ 7.08–8.15 ppm, with coupling constants () of 6.60–10.28 Hz. The absence of NH protons in the dione form confirms dehydrogenation .

-

IR: Stretching vibrations at 1,645–1,671 cm correspond to C=O groups in dione derivatives, while C–Cl vibrations appear at 550–600 cm .

-

Mass Spectrometry: Molecular ion peaks at m/z 287–332 (M) with isotopic patterns characteristic of dichloro compounds .

Synthesis Methodologies

Traditional Condensation Approaches

The most widely reported synthesis involves the cyclocondensation of o-phenylenediamine with oxalic acid derivatives. For example, heating o-phenylenediamine (22 g, 0.204 mol) with oxalic acid dihydrate (30 g, 0.238 mol) in aqueous HCl yields 1,4-dihydroquinoxaline-2,3-dione, which is subsequently chlorinated using POCl or SOCl . Key parameters include:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Oxalic acid/HCl | HO | Reflux | 98 |

| POCl/DMF | Toluene | 110°C | 85 |

This method prioritizes cost-effectiveness but requires strict control over stoichiometry to avoid over-chlorination .

Catalytic One-Pot Strategies

Recent patents describe silica gel- or methanesulfonic acid-catalyzed one-pot syntheses. In a representative procedure, o-phenylenediamine reacts with oxalic acid in toluene at 110°C, followed by in situ chlorination with PCl/DMF, achieving 90% yield with reduced purification steps . The silica gel catalyst (10–15 wt%) enhances regioselectivity by adsorbing reactive intermediates, minimizing byproducts like 2,3-dichloro isomers .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atoms at C5 and C8 undergo facile displacement with nucleophiles:

-

Ammonolysis: Treatment with NH/EtOH at 60°C produces 5,8-diaminoquinoxaline, a precursor for Schiff base ligands .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl groups, expanding π-conjugation for optoelectronic applications.

Redox Reactions

Controlled reduction with NaBH selectively saturates the quinoxaline ring, yielding 5,8-dichloro-1,2,3,4-tetrahydroquinoxaline, while oxidation with KMnO generates the dione derivative .

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy

In a screen against Staphylococcus aureus, 5,8-dichloroquinoxaline derivatives exhibited minimum inhibitory concentrations (MIC) of 8–32 μg/mL, outperforming ampicillin (MIC = 64 μg/mL) in methicillin-resistant strains . Proposed mechanisms include:

-

Inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.

Applications in Medicinal Chemistry

Prodrug Development

The dione moiety enables conjugation with hydroxylamine derivatives, forming pH-sensitive prodrugs that release active agents in tumor microenvironments.

Fluorescent Probes

Introducing electron-donating groups (e.g., –OCH) at C2 and C3 shifts emission maxima to 520–550 nm, allowing live-cell imaging of lysosomal pH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume